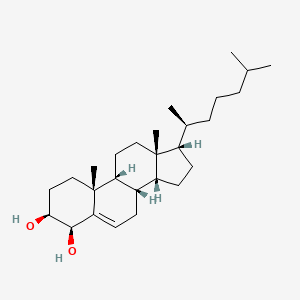

4alpha-Hydroxy Cholesterol

Descripción

Overview of Oxysterols and their Physiological Context

Oxysterols are 27-carbon oxidized derivatives of cholesterol, formed through either enzymatic action or non-enzymatic auto-oxidation. mdpi.com These molecules can be generated endogenously within various cells or introduced exogenously through diet. nih.gov The addition of polar groups, such as hydroxyl or keto groups, to the cholesterol structure fundamentally alters its properties and biological functions. mdpi.com

Found at much lower concentrations in plasma (nanomolar range) compared to cholesterol, oxysterols are potent signaling molecules with diverse physiological roles. mdpi.comphysiology.org They are crucial intermediates in the synthesis of bile acids and steroid hormones. nih.govannualreviews.org Furthermore, they act as key regulators of cholesterol homeostasis, primarily by serving as ligands for nuclear receptors like the Liver X receptors (LXRs). mdpi.comphysiology.org Through these interactions, oxysterols influence a wide array of cellular processes, including lipid metabolism, inflammation, and cell proliferation and differentiation. mdpi.comannualreviews.org

Significance of Hydroxylation at the C4 Position of Cholesterol

Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical modification of the cholesterol molecule, and the specific position of this change dictates the resulting oxysterol's function. nih.gov The C4 position on the sterol's A-ring is of particular interest in sterol metabolism. The removal of methyl groups at the C4 position is a key step in the conversion of lanosterol to cholesterol, a process catalyzed by a complex of enzymes. mdpi.comjci.org

The introduction of a hydroxyl group at the C4 position creates 4-hydroxycholesterol. This specific hydroxylation event is significant as it gives rise to distinct stereoisomers with different biological implications. The primary enzyme responsible for C4 hydroxylation in humans is Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme predominantly found in the liver. ebi.ac.uknih.gov This enzymatic action specifically produces one of the stereoisomers, 4β-hydroxycholesterol, which has been identified as an endogenous biomarker for CYP3A4/5 activity. researchgate.netki.se

Stereoisomeric Forms: 4alpha-Hydroxycholesterol and 4beta-Hydroxycholesterol Distinction

Cholesterol hydroxylation at the C4 position results in two distinct stereoisomers: 4α-hydroxycholesterol (4α-OHC) and 4β-hydroxycholesterol (4β-OHC). These molecules have the same chemical formula but differ in the spatial orientation of the hydroxyl group at the C4 position. This stereochemical difference is crucial as it dictates their formation pathways and biological activities.

Formation:

4β-Hydroxycholesterol (4β-OHC) is primarily formed endogenously through the enzymatic action of CYP3A4 and CYP3A5 on cholesterol. ebi.ac.uknih.gov Its levels in circulation can reflect the activity of these enzymes. researchgate.net

4α-Hydroxycholesterol (4α-OHC) , in contrast, is not formed by CYP3A enzymes. researchgate.netki.se It is understood to be a product of the non-enzymatic auto-oxidation of cholesterol. researchgate.netnih.gov Its plasma concentration is generally lower than that of its beta counterpart and is not influenced by drugs that induce or inhibit CYP3A enzymes. ebi.ac.ukbiocrick.com

Biological Activity and Significance: The different spatial arrangements of the hydroxyl group lead to distinct interactions with cellular machinery. 4β-OHC is a known agonist for the Liver X Receptor (LXR), a key regulator of lipid metabolism. nih.govbiorxiv.orgnih.gov By activating LXR, 4β-OHC can selectively induce the expression of genes involved in fatty acid and triglyceride synthesis. nih.govnih.gov

While the biological role of 4β-OHC as an LXR agonist and a marker for CYP3A activity is well-documented, the specific functions of 4α-OHC are less characterized. However, its presence as a product of cholesterol auto-oxidation suggests it may serve as a potential indicator of oxidative stress. nih.gov The clear distinction in their origins and known biological roles underscores the importance of stereochemistry in the function of oxysterols.

Interactive Data Tables

Table 1: Comparison of 4-Hydroxycholesterol Stereoisomers

| Feature | 4α-Hydroxycholesterol (4α-OHC) | 4β-Hydroxycholesterol (4β-OHC) |

| Primary Origin | Auto-oxidation of cholesterol researchgate.netnih.gov | Enzymatic hydroxylation by CYP3A4/5 ebi.ac.uknih.gov |

| Formation Pathway | Non-enzymatic | Enzymatic |

| Key Enzyme | Not applicable (non-enzymatic) | Cytochrome P450 3A4 (CYP3A4) nih.gov |

| Biological Role | Potential marker of cholesterol auto-oxidation nih.gov | Endogenous marker of CYP3A4/5 activity ki.se, LXR agonist nih.govfrontiersin.org |

| Plasma Concentration | Lower than 4β-OHC ebi.ac.ukchemfaces.com | Generally higher than 4α-OHC ebi.ac.ukchemfaces.com |

Propiedades

IUPAC Name |

(3S,4R,8S,9R,10R,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19-,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-KIEOJGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of 4-hydroxycholesterols

Non-Enzymatic Formation of 4alpha-Hydroxycholesterol via Autooxidation

4α-Hydroxycholesterol is a stereoisomer of 4β-hydroxycholesterol that is not formed by enzymatic processes within the body. researchgate.netresearchgate.net Instead, its generation is the result of non-enzymatic autooxidation of cholesterol. researchgate.netresearchgate.net This process can occur when cholesterol is exposed to reactive oxygen species (ROS), such as free radicals. nih.govactamedica.org

Autooxidation is a non-specific process that can lead to the formation of a variety of oxysterols, with the position of oxidation being less controlled compared to enzymatic reactions. nih.govencyclopedia.pub The formation of 4α-hydroxycholesterol through this pathway means its presence and concentration can be indicative of oxidative stress or improper sample handling and storage, which can lead to cholesterol autooxidation in vitro. researchgate.netresearchgate.net In vitro studies of low-density lipoprotein (LDL) oxidation have shown the formation of both 4α- and 4β-hydroxycholesterol in a ratio approaching one, which contrasts sharply with the highly specific enzymatic production in vivo. researchgate.net

Enzymatic Generation of 4beta-Hydroxycholesterol

In contrast to its alpha isomer, 4β-hydroxycholesterol is predominantly generated through a highly specific enzymatic pathway. researchgate.netuio.no This oxysterol is one of the most abundant in human circulation and its formation is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. uio.nonih.gov

Role of Cytochrome P450 Monooxygenases (CYP3A Family)

The primary enzymes responsible for the synthesis of 4β-hydroxycholesterol from cholesterol belong to the CYP3A subfamily. nih.govuthsc.edu Specifically, CYP3A4 is the main enzyme catalyzing this reaction in the human liver. researchgate.netnih.govresearchgate.net While the CYP3A enzymes are also highly expressed in the intestine, studies indicate that the contribution of intestinal CYP3A to circulating plasma levels of 4β-hydroxycholesterol is negligible, with hepatic activity being the primary source. nih.govresearchgate.net

Stereochemical Specificity of Enzymatic Hydroxylation

The hydroxylation of cholesterol by CYP3A enzymes is a highly stereospecific reaction. Cytochrome P450 enzymes possess a structured active site that binds the substrate—cholesterol in this case—in a precise orientation. nih.gov This precise positioning ensures that the hydroxylation reaction occurs specifically at the C-4 position on the β-face of the steroid's B-ring, leading exclusively to the formation of the 4β-hydroxycholesterol isomer. This enzymatic stereoselectivity is a hallmark of P450-catalyzed reactions and stands in stark contrast to the random nature of non-enzymatic autooxidation that produces the 4α isomer. nih.gov

Relative Contributions of Different CYP3A Isoforms (e.g., CYP3A4, CYP3A5, CYP3A7)

Within the CYP3A family, several isoforms contribute to 4β-hydroxycholesterol formation, though to markedly different extents.

CYP3A4: This is the most significant enzyme in drug metabolism and is considered the predominant isoform responsible for the generation of 4β-hydroxycholesterol. nih.govresearchgate.netuio.no Its high expression level in the adult liver and its catalytic activity make it the primary contributor. uio.no

CYP3A5: This isoform also metabolizes cholesterol to 4β-hydroxycholesterol. researchgate.netresearchgate.net However, its contribution is minor compared to CYP3A4. nih.govresearchgate.net In vitro studies suggest the formation of 4β-hydroxycholesterol by CYP3A5 is only about 6% of that by CYP3A4. uio.no The expression of CYP3A5 is also polymorphic, meaning it is not functionally present in a large portion of some populations. researchgate.netuio.no

CYP3A7: This is the main CYP3A enzyme in fetal livers, and while its expression decreases significantly after birth, it can still be found in some adult livers. uio.nouio.no Like CYP3A5, its role in 4β-hydroxycholesterol formation in adults is considered minor. nih.govresearchgate.net

The following table summarizes the formation pathways and the relative contributions of the key enzymes involved.

| Feature | 4α-Hydroxycholesterol | 4β-Hydroxycholesterol |

| Formation Pathway | Non-enzymatic autooxidation researchgate.netresearchgate.net | Enzymatic hydroxylation researchgate.netuio.no |

| Primary Enzymes | None | Cytochrome P450 (CYP3A Family) nih.govnih.gov |

| Primary Contributor | N/A | CYP3A4 (Predominant) nih.govresearchgate.netuio.no |

| Minor Contributors | N/A | CYP3A5 (Minor), CYP3A7 (Minor) nih.govresearchgate.net |

| Stereospecificity | No | Yes, produces the β-isomer specifically nih.gov |

Metabolism and Catabolic Pathways of 4-hydroxycholesterols

Conversion of 4β-Hydroxycholesterol in Bile Acid Synthesis

4β-hydroxycholesterol serves as a substrate for the synthesis of bile acids, which is a primary route for cholesterol elimination from the body. caymanchem.comki.se This conversion occurs through the two main bile acid synthesis pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. mdpi.comresearchgate.net

The classical pathway of bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this process. researchgate.netuniprot.orgmdpi.com CYP7A1 is a cytochrome P450 monooxygenase that catalyzes the 7α-hydroxylation of cholesterol. uniprot.org It also acts on 4β-hydroxycholesterol, converting it to 4β,7α-dihydroxycholesterol. researchgate.netuniprot.org However, the metabolism of 4β-hydroxycholesterol by CYP7A1 is significantly slower than that of cholesterol. researchgate.netdrugbank.com In vitro studies have shown that CYP7A1 metabolizes cholesterol at approximately twice the rate of 4β-hydroxycholesterol. mdpi.comresearchgate.netnih.gov This slow 7α-hydroxylation is a key reason for the relatively long half-life of 4β-hydroxycholesterol in the plasma, which is estimated to be around 60-64 hours. caymanchem.comdrugbank.comcaymanchem.com The subsequent steps in the classical pathway involve further modifications to the steroid nucleus and side chain, ultimately leading to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. mdpi.comnih.gov

The alternative pathway of bile acid synthesis is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netwikipedia.org This enzyme is widely distributed in various tissues and catalyzes the hydroxylation of the sterol side chain at position 27. wikipedia.orgnih.govuniprot.org CYP27A1 can act on cholesterol to produce 27-hydroxycholesterol, a key step in the alternative pathway. wikipedia.orgnih.gov 4β-hydroxycholesterol is also a substrate for CYP27A1, which converts it to 4β,27-dihydroxycholesterol. mdpi.comresearchgate.net While both cholesterol and 4β-hydroxycholesterol are metabolized by CYP27A1, the enzyme generally shows higher activity towards more polar substrates. nih.gov The alternative pathway predominantly leads to the synthesis of chenodeoxycholic acid. mdpi.com

Involvement of Cholesterol 7alpha-Hydroxylase (CYP7A1) in the Classical Pathway

Relationship to Overall Cholesterol Homeostasis and Turnover

The slow rate of 4β-hydroxycholesterol elimination, primarily due to the inefficient 7α-hydroxylation by CYP7A1, contributes to its relatively high and stable plasma concentrations. ki.senih.gov This oxysterol, along with others, can act as a signaling molecule. For instance, 4β-hydroxycholesterol is an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating genes involved in lipid metabolism, including cholesterol efflux. frontiersin.orgnomuraresearchgroup.comnih.gov By activating LXRs, 4β-hydroxycholesterol can influence the expression of genes like ATP-binding cassette transporter A1 (ABCA1), which promotes the removal of cholesterol from peripheral cells. frontiersin.org

Enzymes in 4-Hydroxycholesterol Metabolism

| Enzyme | Full Name | Location | Function in Relation to 4-Hydroxycholesterols |

| CYP7A1 | Cholesterol 7α-hydroxylase | Liver (Endoplasmic Reticulum) | Catalyzes the rate-limiting step in the classical pathway of bile acid synthesis, converting 4β-hydroxycholesterol to 4β,7α-dihydroxycholesterol. researchgate.netuniprot.orgmdpi.com |

| CYP27A1 | Sterol 27-hydroxylase | Mitochondria (various tissues) | Initiates the alternative pathway of bile acid synthesis by hydroxylating the sterol side chain. It converts 4β-hydroxycholesterol to 4β,27-dihydroxycholesterol. mdpi.comresearchgate.netwikipedia.org |

| CYP46A1 | Cholesterol 24-hydroxylase | Brain (predominantly) | Primarily responsible for cholesterol elimination from the brain by converting it to 24S-hydroxycholesterol. frontiersin.orgtaylorandfrancis.comfrontiersin.org Its direct major role in 4α-hydroxycholesterol metabolism is less defined. |

| CYP3A4 | Cytochrome P450 3A4 | Liver and Intestine | Catalyzes the formation of 4β-hydroxycholesterol from cholesterol. caymanchem.comresearchgate.net |

| CYP7B1 | Oxysterol 7α-hydroxylase | Liver | Involved in an alternative pathway for bile acid synthesis, but shows no activity towards 4β-hydroxycholesterol. researchgate.netdrugbank.com |

| CYP39A1 | Oxysterol 7α-hydroxylase | Liver | Catalyzes the 7α-hydroxylation of 24-hydroxycholesterol, but shows no activity towards 4β-hydroxycholesterol. researchgate.netdrugbank.com |

Pathways of 4β-Hydroxycholesterol Catabolism

| Pathway | Initiating Enzyme | Key Intermediate from 4β-Hydroxycholesterol | Primary Bile Acid Product |

| Classical (Neutral) Pathway | CYP7A1 | 4β,7α-dihydroxycholesterol | Cholic Acid and Chenodeoxycholic Acid |

| Alternative (Acidic) Pathway | CYP27A1 | 4β,27-dihydroxycholesterol | Chenodeoxycholic Acid |

Cellular and Molecular Mechanisms of Action for 4-hydroxycholesterols

Receptor-Mediated Signaling by 4beta-Hydroxycholesterol

4beta-hydroxycholesterol (4β-HC) is an oxidized derivative of cholesterol, known as an oxysterol, that functions as a signaling molecule. nih.govnih.gov It is particularly recognized for its role as an agonist for Liver X Receptors (LXRs), which are crucial nuclear receptors in the regulation of lipid homeostasis. nih.govkuleuven.be

4β-HC acts as a putative agonist for both LXRα and LXRβ. nih.govbiorxiv.org LXRs are transcription factors that, upon activation, form a partnership with the retinoid X receptor (RXR) to control the expression of genes involved in lipid metabolism. nih.govbiorxiv.org While several oxysterols can activate LXRs, 4β-HC exhibits unique properties in its downstream signaling, particularly concerning the synthesis of new lipids. nih.govbiorxiv.org

4β-hydroxycholesterol is capable of activating both LXRα and LXRβ subtypes. nih.gov LXRα is predominantly found in tissues with high metabolic activity such as the liver, intestines, adipose tissue, and macrophages, whereas LXRβ is expressed in nearly all tissues. nih.gov By binding to these receptors, 4β-HC initiates a cascade of transcriptional events. A primary function of LXR activation is to promote cholesterol efflux—the removal of cholesterol from cells—by upregulating genes like the ATP-binding cassette (ABC) transporters. nih.govbiorxiv.org In research using liver carcinoma-derived Huh7 cells, 4β-HC was shown to induce the expression of the canonical LXR target gene, ABCA1. nih.govbiorxiv.org

A distinctive feature of 4β-HC is its potent and selective induction of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master regulator of lipogenesis (the synthesis of fatty acids and triglycerides). nih.govbiorxiv.org Mechanistically, LXRs directly bind to the promoter region of the SREBP1c gene, thereby activating its transcription. biorxiv.org 4β-HC leverages this LXR-SREBP1c axis to not only increase the amount of SREBP1c mRNA but also to promote the proteolytic processing of the SREBP1c protein. nih.govbiorxiv.org This processing is a critical step where the active portion of the SREBP1c protein is cleaved and travels to the nucleus to switch on genes required for lipid synthesis. nih.govbiorxiv.org

The action of 4β-HC is highly specific to the SREBP1c pathway. While it strongly promotes the expression and activation of SREBP1c, it does not have the same effect on the related transcription factor, SREBP2. nih.govnih.govnomuraresearchgroup.com SREBP2 is primarily responsible for regulating cholesterol synthesis. nih.govbiorxiv.org Other oxysterols, such as 25-hydroxycholesterol and 27-hydroxycholesterol, typically suppress the activation of both SREBP1 and SREBP2. nih.govbiorxiv.org In stark contrast, 4β-HC specifically upregulates SREBP1c without increasing the mRNA or protein levels of SREBP2. nih.govbiorxiv.org This selective action allows 4β-HC to stimulate the production of fatty acids and triglycerides without concurrently increasing cholesterol synthesis. nih.govnomuraresearchgroup.com

| Transcription Factor | Effect of 4β-HC | Primary Function | Reference |

|---|---|---|---|

| SREBP1c | Potent and selective induction of expression and processing | Regulates de novo lipogenesis (fatty acid and triglyceride synthesis) | nih.govnih.gov |

| SREBP2 | No significant increase in mRNA or protein levels | Regulates de novo cholesterol synthesis | nih.govbiorxiv.org |

The selective activation of the LXR-SREBP1c pathway by 4β-HC translates directly to an increase in de novo lipogenesis (DNL). In research models using primary mouse hepatocytes and human liver carcinoma (Huh7) cells, treatment with 4β-HC was found to trigger the full lipogenic program downstream of SREBP1c. nih.govnih.gov This leads to a measurable increase in the synthesis of fatty acids and triglycerides, which are then stored in cellular lipid droplets. nih.govbiorxiv.org For instance, studies have shown that 4β-HC treatment enhances triglyceride accumulation in Huh7 cells. nih.gov This effect on DNL is a unique characteristic among LXR-activating oxysterols, distinguishing 4β-HC from others that primarily promote cholesterol efflux. nih.govbiorxiv.org

Differential Effects on SREBP1c versus SREBP2 Pathways

Modulation of Cholesterol Efflux and Influx Transporters (e.g., ABCA1, ABCG1, LOX-1) in Cellular Systems

Beyond its role in lipogenesis, 4β-HC significantly influences the transport of cholesterol into and out of cells by modulating various transporter proteins. nih.govmdpi.com This is a critical aspect of maintaining cellular cholesterol balance and is primarily mediated through LXR activation. nih.gov

In human monocyte-derived macrophages, 4β-HC induces the expression of key cholesterol efflux transporters, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govmdpi.com The induction of these transporters is dose-dependent, with significant increases in their mRNA levels observed in macrophages. nih.gov This upregulation of ABCA1 and ABCG1 enhances the removal of cholesterol from cells, a process facilitated by acceptors like Apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). nih.govmdpi.com

Conversely, 4β-HC has been shown to repress cholesterol influx. nih.govresearchgate.net Specifically, it represses the expression of the influx transporter lectin-like oxidized LDL receptor-1 (LOX-1) in vitro. mdpi.comresearchgate.net By simultaneously inducing efflux and repressing influx, 4β-HC acts as a key signaling molecule to prevent excess cholesterol accumulation in peripheral cells like macrophages. nih.govresearchgate.net This dual action highlights the existence of a signaling pathway from the liver, where 4β-HC is produced, to peripheral tissues to regulate cholesterol transport. mdpi.com

| Transporter | Type | Effect of 4β-HC | Functional Outcome | Reference |

|---|---|---|---|---|

| ABCA1 | Efflux Transporter | Induces mRNA expression | Increases cholesterol efflux to ApoA-I | nih.govmdpi.com |

| ABCG1 | Efflux Transporter | Induces mRNA expression | Increases cholesterol efflux to HDL | nih.govmdpi.com |

| LOX-1 | Influx Transporter | Represses expression | Decreases cholesterol influx | mdpi.comresearchgate.net |

Biological Activities of 4alpha-Hydroxycholesterol in Cellular Research Models

The biological effects of 4alpha-hydroxycholesterol (4α-OHC) have been investigated in various cellular models, revealing its distinct activities compared to its isomer, 4beta-hydroxycholesterol (4β-OHC). These studies provide insight into its influence on cell health, oxidative balance, and inflammatory responses.

Research using the 158N murine oligodendrocyte cell line has demonstrated that 4α-OHC does not significantly impact cell viability or growth at concentrations up to 40 µM. nih.gov In comparative studies, while its isomer 4β-OHC showed some cytotoxic effects at higher concentrations, 4α-OHC was found to be non-toxic. nih.gov Specifically, cell viability, as measured by the MTT assay, and membrane integrity, assessed by the lactate dehydrogenase (LDH) release assay, were largely unaffected by treatment with 4α-OHC. nih.gov This suggests a high degree of tolerance for this oxysterol in oligodendrocytes. nih.gov In contrast, other oxysterols like 27-hydroxycholesterol have been shown to be toxic to immature oligodendrocytes while promoting the differentiation of oligodendrocyte progenitor cells. researchgate.netresearchgate.net

Table 1: Effect of 4α-Hydroxycholesterol on Oligodendrocyte Viability and Membrane Integrity

| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Control) |

|---|---|---|

| 10 | ~100% | ~100% |

| 20 | ~100% | ~100% |

| 40 | ~100% | ~100% |

Data derived from studies on 158N murine oligodendrocytes. nih.gov

In cellular models, 4α-OHC has shown a capacity to modulate oxidative stress, albeit differently from its beta isomer. In 158N oligodendrocytes, treatment with 4α-OHC did not lead to an overproduction of reactive oxygen species (ROS). nih.gov Furthermore, it did not significantly alter the activity of key antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione reductase (GR). nih.gov This indicates that under the studied conditions, 4α-OHC does not induce a significant oxidative stress response. nih.gov This is in contrast to other oxysterols, such as 7β-hydroxycholesterol and 7-ketocholesterol, which are known to trigger significant oxidative stress leading to cell death in various cell lines. mdpi.com

Table 2: Influence of 4α-Hydroxycholesterol on Oxidative Stress Markers in Oligodendrocytes

| Parameter | Measurement after 4α-OHC Treatment |

|---|---|

| Reactive Oxygen Species (ROS) Production | No significant increase |

| Glutathione Peroxidase (GPx) Activity | No significant change |

| Glutathione Reductase (GR) Activity | No significant change |

Findings are based on research conducted on 158N oligodendrocyte cells. nih.gov

The influence of 4α-hydroxycholesterol on inflammation has been examined in glial cell co-cultures. When primary co-cultures of microglia and astrocytes were activated with lipopolysaccharide (LPS) to induce an inflammatory state, the presence of various oxysterols was tested for their ability to modulate this response. nih.gov In this model, most oxysterols oxidized on the sterol backbone, including by inference 4α-OHC, generally had no effect on the LPS-induced expression of pro-inflammatory markers like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov An exception was its isomer, 4β-OHC. nih.gov Other studies on 158N oligodendrocytes also showed that 4α-OHC did not induce the release of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov This suggests that 4α-OHC is largely non-inflammatory in these specific cell culture systems. nih.govnih.gov

Modulation of Oxidative Stress Responses in Cellular Systems

Interplay with Insulin Signaling Pathways in Lipid Metabolism Research

Current research into the interplay between 4-hydroxycholesterols and insulin signaling pathways has primarily focused on the 4β-isomer. Studies in primary mouse hepatocytes and Huh7 liver carcinoma cells have identified 4β-hydroxycholesterol as an activator of the Liver X Receptor (LXR). nih.govbiorxiv.orgnomuraresearchgroup.com This activation selectively promotes the expression and processing of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a key transcription factor in fatty acid and triglyceride synthesis. nih.govbiorxiv.org

The expression and activation of SREBP1c are also stimulated by the insulin-phosphatidylinositol 3-kinase (PI3K)-mTOR pathway, which serves to convert excess glucose into lipids. nih.govbiorxiv.org Research has shown that 4β-hydroxycholesterol and insulin have an additive effect on SREBP1c expression and activation, leading to increased triglyceride synthesis and storage in hepatocytes. nih.govbiorxiv.org This indicates that 4β-OHC acts in parallel with insulin signaling to drive lipogenic programs. biorxiv.org

In contrast, a direct role for 4alpha-hydroxycholesterol in modulating the insulin signaling pathway or its interaction with SREBP1c has not been established in the available research. nih.govbiorxiv.org While both isomers can activate LXR, 4β-OHC was uniquely identified as a significant inducer of the SREBP1c transcript in a screen of various oxysterols. biorxiv.org Therefore, the interplay with insulin signaling in lipid metabolism appears to be a specific function of the 4β-isomer. nih.govbiorxiv.org

Advanced Analytical Methodologies and Research Applications

Quantitative Analysis Techniques for 4alpha- and 4beta-Hydroxycholesterol in Biological Matrices

The precise measurement of 4α-OHC and its stereoisomer 4β-OHC in biological matrices like plasma and serum is challenging due to their low endogenous concentrations and structural similarity. Several sophisticated mass spectrometry-based methods have been developed to achieve the required sensitivity and selectivity. A crucial aspect of these methods is the chromatographic separation of the 4α- and 4β-isomers to ensure accurate quantification. nih.gov

A sensitive and high-throughput method utilizing UHPLC coupled with electrospray ionization (ESI) high-resolution mass spectrometry (HR-MS) has been established for the simultaneous quantification of 4α-OHC and 4β-OHC. researchgate.netoulu.fi This approach offers the advantage of avoiding laborious sample derivatization, which is often required in other methods to enhance analytical sensitivity. researchgate.net

In this technique, the analytes, along with a deuterated internal standard such as d7-4β-OHC, are monitored as sodium adducts. oulu.fi The use of HR-MS allows for precise mass measurement, distinguishing the analytes from matrix interferences. Chromatographic separation is typically achieved on a C18 reversed-phase column. researchgate.netoulu.fi Validation of this method has demonstrated a lower limit of quantification (LLOQ) of 2 ng/mL for 4α-OHC and 0.5 ng/mL for 4β-OHC from a 100 μl plasma sample. researchgate.net The method shows excellent recovery and manageable matrix effects, making it suitable for clinical research where sample handling and storage conditions must be monitored, as 4α-OHC levels can indicate cholesterol autooxidation. researchgate.netresearchgate.net

| Parameter | Finding |

|---|---|

| Analyte | 4α-Hydroxycholesterol (4α-OHC) |

| Instrumentation | UHPLC/ESI-HR-MS |

| Derivatization | Not required |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Apparent Recovery | 91.8% to 114.9% |

| Matrix Effects | 89.5% to 116.9% |

LC-ESI-MS/MS is a widely used technique for the quantification of 4α-OHC and 4β-OHC. mdpi.comnih.gov Due to the poor ionization efficiency of underivatized oxysterols, methods often incorporate a derivatization step to enhance the signal and achieve high sensitivity. nih.govresearchgate.net A common strategy involves derivatizing the hydroxyl groups with picolinic acid, which allows for the monitoring of intense [M+H]+ signals of the resulting di-picolinyl esters. nih.govnih.gov

These assays are highly sensitive, with one validated method reporting an LLOQ of 0.5 ng/mL for both 4α-OHC and 4β-OHC in human plasma. nih.gov The sample preparation typically involves saponification to release esterified oxysterols, followed by liquid-liquid extraction and derivatization. nih.gov Chromatographic separation of the isomers is critical and is effectively achieved on columns such as a C18 or a Thermal Hypersil Gold column. nih.govebi.ac.uk The entire process, including automated sample preparation, can be completed in under 8 hours, enabling higher-throughput capabilities for clinical studies. ebi.ac.uk

| Parameter | Method 1 nih.govnih.gov | Method 2 ebi.ac.uk |

|---|---|---|

| Analytes | 4α-OHC and 4β-OHC | 4β-OHC (with chromatographic resolution from 4α-OHC) |

| Sample Volume | Not specified | 50 µL plasma |

| Derivatization | Picolinic Acid | Picolinic Acid (as dipicolinyl ester) |

| LLOQ (4α-OHC) | 0.5 ng/mL | Not specified for 4α-OHC |

| LLOQ (4β-OHC) | 0.5 ng/mL | 2 ng/mL |

| Recovery (4α-OHC) | 91.8% - 114.9% | Not applicable |

| Precision (%RSD) | Not specified | < 5% |

Gas chromatography-mass spectrometry (GC-MS) represents one of the foundational techniques for the identification and quantification of oxysterols, including 4α-OHC and 4β-OHC. ebi.ac.ukoulu.fi This method was instrumental in the initial identification of 4β-hydroxycholesterol in rat liver and human plasma. ebi.ac.uk GC-MS is frequently used in conjunction with isotope dilution techniques for accurate quantification. ebi.ac.uknih.gov Plasma levels of 4β-hydroxycholesterol have been determined by isotope-dilution GC-MS in studies evaluating the effects of various drugs. ebi.ac.uk While powerful, GC-MS methods typically require derivatization of the analytes to increase their volatility and thermal stability for gas-phase analysis.

Isotope dilution mass spectrometry is the gold standard for achieving the highest precision and accuracy in quantitative analysis. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., d7-4β-hydroxycholesterol or other deuterated standards) to the sample at the beginning of the analytical process. ebi.ac.uknih.govscientificlabs.co.uk This internal standard experiences the same chemical processing and potential losses as the endogenous analyte during extraction, purification, derivatization, and injection.

By measuring the ratio of the signal from the endogenous analyte to that of the stable isotope-labeled standard, highly accurate quantification can be achieved, as the ratio is independent of sample recovery. ebi.ac.uk This approach has been successfully applied in GC-MS and LC-MS/MS assays for 4β-hydroxycholesterol and other oxysterols. nih.govebi.ac.uk For instance, in some LC-MS/MS methods, d7-4βHC is used as a surrogate analyte for the calibration curve, while a second stable isotope-labeled analogue, d4-4βHC, is used as the internal standard to ensure accuracy. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Utility as Endogenous Probes in Mechanistic Research

While 4β-hydroxycholesterol is an established endogenous biomarker for the activity of cytochrome P450 3A (CYP3A) enzymes, its stereoisomer, 4α-hydroxycholesterol, plays a crucial, complementary role in research. nih.govnih.gov 4α-OHC is not formed by CYP3A enzymes but arises from the non-enzymatic autooxidation of cholesterol. nih.govki.se Therefore, its simultaneous measurement allows researchers to distinguish between enzymatic production of 4β-OHC and its formation via non-specific oxidative stress or improper sample handling, which can also elevate its levels. researchgate.netnih.gov

The distinct origins of 4α-OHC and 4β-OHC make them valuable tools in preclinical research to investigate the induction and activity of cytochrome P450 enzymes. Studies in animal models provide clear evidence of this utility.

In one key study, rats were treated with pregnenolone-16α-carbonitrile (PCN), a known agonist of the pregnane X receptor (PXR) that induces CYP3A enzymes. frontiersin.org The results showed a significant, time-dependent increase in serum concentrations of 4β-OHC, which rose 8.7-fold by day 6 of treatment. In stark contrast, the concentration of 4α-OHC remained completely unaffected by the PCN treatment. frontiersin.org This finding powerfully demonstrates that 4β-OHC is a specific product of induced CYP3A activity in this preclinical model, while 4α-OHC is not.

Tracing Metabolic Flux and Pathway Elucidation using Stable Isotopes

Stable isotope tracing has become an indispensable tool for dissecting complex metabolic networks, and its application to the study of 4α-hydroxycholesterol (4α-OHC) and related oxysterols is no exception. This methodology allows researchers to follow the fate of labeled precursor molecules as they are converted into various metabolites, providing a dynamic view of metabolic pathways and their fluxes.

The fundamental principle of stable isotope tracing involves introducing a substrate enriched with a stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C), into a biological system. isotope.com As the organism or cell culture metabolizes this labeled precursor, the isotope is incorporated into downstream products. By using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled metabolites, thereby mapping their biosynthetic origins and the relative activity of different metabolic routes. elifesciences.orgnih.govplos.org

In the context of cholesterol metabolism, deuterium-labeled sterols have been instrumental in elucidating reaction mechanisms and biosynthetic pathways. For instance, cholesterol labeled with deuterium at specific positions can be used to track its conversion to various oxysterols, including 4α-OHC. arkat-usa.org The choice of labeled substrate is critical for the success of these experiments, with various isotopically labeled compounds commercially available or synthesizable for specific research questions. isotope.com

Metabolic flux analysis (MFA) is a powerful application of stable isotope tracing that provides quantitative insights into the rates of metabolic reactions. plos.orgrsc.org By measuring the isotopic enrichment of metabolites over time, researchers can calculate the flux, or rate of turnover, through specific pathways. mdpi.com This has been particularly useful in understanding the parallel pathways of cholesterol biosynthesis and catabolism. elifesciences.orgnih.gov

Key applications of stable isotope tracing in 4α-hydroxycholesterol research include:

Distinguishing between enzymatic and non-enzymatic formation: While 4β-hydroxycholesterol is primarily formed by CYP3A4/5 enzymes, 4α-OHC is considered a product of cholesterol autooxidation. researchgate.netresearchgate.net Stable isotope labeling can help confirm the origins of 4α-OHC under different physiological and pathological conditions.

Elucidating downstream metabolic pathways: By tracing the fate of labeled 4α-OHC, researchers can identify its subsequent metabolites and the enzymes involved in its catabolism.

Quantifying the contribution of different pathways: In complex metabolic networks where multiple pathways may be active simultaneously, stable isotope tracing can determine the relative flux through each route. nih.gov

The data generated from these studies, often presented as mass distribution vectors (MDVs), can be used to construct and validate computational models of metabolic networks. mdpi.com These models are invaluable for predicting how metabolic fluxes might change in response to genetic mutations, drug treatments, or environmental stimuli.

Table 1: Examples of Stable Isotopes Used in Cholesterol Metabolism Research

| Isotope | Labeled Compound Example | Application |

| Deuterium (²H or D) | Deuterium-labeled cholesterol | Tracing the stereochemistry of reactions and identifying new oxysterol biomarkers. arkat-usa.org |

| Deuterium (²H or D) | Deuterium-labeled 4β-hydroxycholesterol | Studying the half-life and clearance of oxysterols. ebi.ac.uk |

| Carbon-13 (¹³C) | ¹³C-labeled glucose | Investigating central carbon metabolism and its link to cholesterol biosynthesis. mdpi.com |

| Oxygen-18 (¹⁸O) | ¹⁸O₂ | Identifying oxysterols formed in vivo. nih.gov |

Methodological Considerations for Sample Stability and Artifact Prevention in Research Assays

The accurate measurement of 4α-hydroxycholesterol in biological samples is critical for understanding its physiological roles and its utility as a biomarker. However, the propensity of cholesterol to undergo autooxidation presents a significant analytical challenge, as this can lead to the artificial formation of oxysterols, including 4α-OHC, during sample collection, storage, and processing. researchgate.netnih.gov Therefore, stringent methodological precautions are necessary to ensure the integrity of the sample and the reliability of the analytical results.

A primary concern is the in vitro oxidation of cholesterol, which can artificially elevate the levels of 4α-OHC, leading to a misinterpretation of its endogenous concentrations. researchgate.net This is particularly problematic as 4α-OHC is itself a marker of autooxidation. researchgate.net Consequently, the measured concentration of 4α-OHC can serve as an internal control for sample handling and storage conditions. researchgate.netfrontiersin.org

Several strategies have been developed to minimize the risk of artifactual oxysterol formation:

Addition of Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and processing is a common practice to prevent lipid peroxidation.

Control of Storage Conditions: Improper storage of plasma or serum samples can lead to increased concentrations of 4α-OHC. researchgate.net Samples should be stored at low temperatures (ideally -80°C) to minimize oxidative damage.

Use of Appropriate Solvents and Reagents: The choice of solvents and reagents for extraction and analysis is crucial. Peroxide-free solvents should be used to avoid inducing oxidation.

Minimizing Exposure to Air and Light: Samples should be protected from prolonged exposure to air and light, both of which can promote autooxidation.

Analytical Techniques and Internal Standards

The development of sensitive and specific analytical methods is essential for the accurate quantification of 4α-OHC. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) is a widely used technique that offers high selectivity and sensitivity. nih.gov To account for variations in sample preparation and instrument response, stable isotope-labeled internal standards are employed. For instance, deuterium-labeled 4β-hydroxycholesterol (d7-4β-OHC) can be used as an internal standard in the quantification of both 4β-OHC and 4α-OHC. researchgate.net

Table 2: Key Considerations for Preventing Artifactual Formation of 4α-Hydroxycholesterol

| Consideration | Rationale | Recommended Practice |

| Sample Collection | To prevent immediate oxidation of cholesterol. | Collect blood in tubes containing an antioxidant like BHT. |

| Sample Storage | To minimize degradation over time. | Store plasma/serum at -80°C until analysis. researchgate.net |

| Sample Processing | To avoid inducing oxidation during extraction. | Use peroxide-free solvents and work under dim light. |

| Analytical Method | To ensure accurate and precise quantification. | Employ validated methods like UHPLC-MS/MS with appropriate stable isotope-labeled internal standards. nih.gov |

In a study by Shin et al. (2022), a UHPLC-MS/MS method was validated for the simultaneous quantification of 4β-OHC and 4α-OHC. nih.gov The method demonstrated good accuracy and precision, with the lower limit of quantification for 4α-OHC being 0.5 ng/mL. This level of sensitivity is crucial for detecting subtle changes in 4α-OHC concentrations in clinical and research settings.

Synthetic Chemistry and Derivative Synthesis for Research Investigation

Stereoselective Chemical Synthesis of 4α- and 4β-Hydroxycholesterol for Research Use

The controlled synthesis of the C4-hydroxylated epimers of cholesterol, 4α-hydroxycholesterol and 4β-hydroxycholesterol, is crucial for their individual study, as they can exhibit different biological activities. Their preparation often relies on stereoselective reactions targeting the C4 position of the cholesterol molecule.

One common strategy involves the allylic oxidation of cholesterol derivatives. For instance, the reaction of steroidal 5-en-3β-ols with selenium dioxide in dioxane can yield a mixture of 4α- and 4β-hydroxylated products, which can then be separated by column chromatography. researchgate.net While some methods report selective formation of the 4β-epimer, others describe the formation of both, allowing for their isolation and purification. researchgate.net

Another approach is through the epoxidation of the Δ⁵ double bond of cholesterol, followed by regioselective and stereoselective ring-opening. The epoxidation of cholesterol with reagents like meta-chloroperoxybenzoic acid (m-CPBA) typically forms the 5α,6α-epoxide as the major product due to the steric hindrance of the β-face of the steroid. umkc.edu Subsequent reduction of a related intermediate, cholest–5-ene–3β,4β-diol cyclic carbonate, with sodium borodeuteride in the presence of a palladium catalyst can stereospecifically produce 4α-d-cholesterol, indicating a pathway to the 4α-hydroxy configuration. arkat-usa.org

Electrochemical methods have also been explored for the allylic hydroxylation of cholesterol derivatives, offering an alternative to traditional chemical oxidants. beilstein-journals.org These methods can provide a degree of regio- and stereoselectivity depending on the reaction conditions and catalysts used.

Table 1: Comparison of Synthetic Methods for 4-Hydroxycholesterol Isomers

| Method | Starting Material | Key Reagents/Steps | Products | Selectivity |

| Allylic Oxidation | Steroidal 5-en-3β-ols | Selenium dioxide (SeO₂) in dioxane | Mixture of 4α- and 4β-hydroxy derivatives | Can be non-selective, requiring chromatographic separation. researchgate.net |

| Epoxidation/Reduction | Cholesterol | 1. m-CPBA (epoxidation)2. Formation of cyclic carbonate3. Reduction (e.g., with NaBD₄, (Ph₃P)₄Pd) | 4α-Hydroxycholesterol | Stereospecific reduction leads to the 4α-isomer. arkat-usa.org |

| Electrochemical Oxidation | Cholesteryl acetate | Electrochemical system with dioxygen activation | Stereoselective allylic hydroxylation products | Stereoselectivity is dependent on the specific system employed. beilstein-journals.org |

Preparation of Labeled Analogues for Tracer Studies and Method Validation

Isotopically labeled analogues of 4α-hydroxycholesterol are indispensable for a variety of research applications, particularly as internal standards in quantitative analysis by mass spectrometry and for in vivo tracer studies to investigate metabolic pathways. nih.govnih.gov Deuterium (²H or D) is a commonly used isotope for this purpose due to its stability and the ease of detection by mass spectrometry.

The synthesis of deuterated 4α-hydroxycholesterol can be achieved through several routes. One approach is the late-stage incorporation of deuterium into a precursor molecule. For example, the reduction of a suitable ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can introduce deuterium at a specific position. arkat-usa.org The synthesis of 4α-d-cholesterol has been demonstrated via the reduction of cholest–5-ene–3β,4β-diol cyclic carbonate with NaBD₄. arkat-usa.org

For use in analytical methods, heavily deuterated standards, such as d7-4β-hydroxycholesterol, are often employed to ensure a clear mass separation from the endogenous, unlabeled analyte. ebi.ac.uknih.gov The synthesis of these standards can involve multi-step procedures starting from commercially available deuterated starting materials or by introducing deuterium through specific chemical reactions. For instance, the synthesis of deuterated 27-hydroxycholesterol has been achieved through the Clemmensen reduction of kryptogenin in deuterated solvents. nih.gov Similar strategies can be adapted for the synthesis of deuterated 4α-hydroxycholesterol.

Biosynthetic approaches using microorganisms cultured in deuterium-enriched media also offer a route to uniformly deuterated sterols, including cholesterol, which can then serve as precursors for the synthesis of deuterated oxysterols. rsc.org

Table 2: Examples of Labeled 4-Hydroxycholesterol Analogues and Their Applications

| Labeled Analogue | Isotopic Label | Application | Reference |

| 4β-hydroxy Cholesterol-d₇ | Deuterium (d₇) | Internal standard for quantification by GC- or LC-MS. | ebi.ac.uk |

| 4β-hydroxy Cholesterol-d₄ | Deuterium (d₄) | Internal standard for LC-MS/MS analysis. | ebi.ac.uk |

| 4α-d-cholesterol | Deuterium (d₁) | Mechanistic studies of stereochemistry in enzymatic reactions. | arkat-usa.org |

Design and Synthesis of Modified Oxysterols for Functional Characterization

To probe the biological functions of 4α-hydroxycholesterol and to understand its structure-activity relationships (SAR), medicinal chemists design and synthesize modified analogues. These modifications can involve altering the sterol nucleus, the side chain, or the position and configuration of the hydroxyl groups. The resulting compounds are then tested in biological assays to determine how these structural changes affect their activity, for example, as ligands for nuclear receptors like the Liver X Receptor (LXR). nomuraresearchgroup.comnih.gov

A key area of investigation is the role of oxysterols as modulators of LXR and the Hedgehog signaling pathway. nomuraresearchgroup.comnih.gov For these studies, libraries of synthetic oxysterols are created to explore how different hydroxylation patterns influence biological activity. For instance, a series of side-chain hydroxylated cholesterol analogues were synthesized to study their effects on Hedgehog pathway activation, leading to the identification of potent analogues with improved selectivity over LXR. nih.gov

The synthesis of these modified oxysterols often starts from readily available steroid precursors like pregnenolone or deoxycholic acid. ucla.edu The desired modifications are then introduced through a sequence of chemical reactions. For example, modifications to the C-17 side chain can be achieved by reacting a pregnenolone derivative with a suitable Grignard reagent. ucla.edu

The functional characterization of these synthetic analogues involves evaluating their effects in various cell-based assays. For example, their ability to activate LXR is often assessed using reporter gene assays, where cells are transfected with a plasmid containing an LXR-responsive promoter linked to a reporter gene like luciferase. nomuraresearchgroup.com The induction of LXR target genes, such as ABCA1, can also be measured. nomuraresearchgroup.com Such studies have revealed that while several oxysterols can activate LXR, their ability to induce specific downstream programs, like SREBP1c-dependent lipogenesis, can vary significantly. nomuraresearchgroup.comnih.gov

Future Research Directions and Unexplored Avenues

Identification of Novel Binding Partners and Receptors for 4-Hydroxycholesterols

A primary goal for future research is the definitive identification of all binding partners and receptors for 4-hydroxycholesterols. While 4β-hydroxycholesterol is a known agonist for the Liver X Receptor (LXR), the specific interactions of 4α-hydroxycholesterol with this and other nuclear receptors require more detailed characterization. biorxiv.orgscbt.comnih.gov It is plausible that 4α-hydroxycholesterol interacts with a unique set of proteins or possesses a different binding affinity for known receptors, which could translate to distinct downstream biological effects.

Key research questions include:

Does 4α-hydroxycholesterol bind to LXRα and LXRβ with similar or different affinities compared to its 4β isomer?

Are there other, as-yet-unidentified nuclear receptors or intracellular proteins that serve as specific binding partners for 4α-hydroxycholesterol?

How does the stereochemistry at the C4 position influence the interaction with cholesterol-binding motifs, such as the CRAC and CARC domains, on various membrane proteins? uca.edu.ar

Advanced techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening, using 4α-hydroxycholesterol as bait, could be instrumental in identifying novel interacting proteins. Computational docking studies can further predict and model these interactions at an atomic level. uca.edu.ar

Elucidation of Additional Signaling Cascades and Regulatory Networks

Beyond direct receptor binding, the downstream signaling cascades and regulatory networks influenced by 4α-hydroxycholesterol are largely uncharted. The established pathway for its isomer, 4β-hydroxycholesterol, involves the LXR-mediated induction of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis. biorxiv.orgnomuraresearchgroup.combiorxiv.org Research should explore whether 4α-hydroxycholesterol activates similar or divergent pathways.

Future studies should aim to:

Determine if 4α-hydroxycholesterol selectively modulates the expression of SREBP-1c versus SREBP-2, thereby influencing the balance between fatty acid and cholesterol synthesis. biorxiv.orgnih.gov

Investigate the cross-talk between 4α-hydroxycholesterol-initiated signaling and other major metabolic pathways, such as those regulated by insulin, AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (mTOR). biorxiv.orgnih.gov

Map the complete transcriptional and proteomic changes induced by 4α-hydroxycholesterol in various cell types, particularly hepatocytes and macrophages, to build a comprehensive picture of its regulatory network. researchgate.net

Comprehensive Characterization of 4alpha-Hydroxycholesterol's Specific Biological Functions

The specific biological functions of 4α-hydroxycholesterol remain to be fully elucidated. While its isomer, 4β-hydroxycholesterol, is implicated in regulating cholesterol transport and promoting lipogenesis, the precise roles of the 4α-epimer are not well-defined. biorxiv.orgresearchgate.net It is crucial to move beyond inferring function from its isomer and conduct studies focused specifically on 4α-hydroxycholesterol.

Areas for focused investigation include:

Lipid Homeostasis: Does 4α-hydroxycholesterol contribute to the regulation of cholesterol efflux and influx in peripheral tissues? researchgate.netfrontiersin.org Does it influence triglyceride accumulation and lipid droplet formation? biorxiv.orgbiorxiv.org

Inflammation: What is the impact of 4α-hydroxycholesterol on inflammatory responses in immune cells like macrophages?

Cell Viability and Growth: How does it affect cell proliferation, differentiation, and apoptosis in different cell types, including oligodendrocytes where its isomer has shown activity? biorxiv.orgbiorxiv.org

Integration into Multi-Omics and Systems Biology Models of Lipid Dysregulation in Research Contexts

Future efforts should focus on:

Developing robust lipidomics platforms capable of accurately quantifying 4α-hydroxycholesterol alongside a broad spectrum of other oxysterols and lipids in various biological samples. hmdb.ca

Correlating 4α-hydroxycholesterol levels with transcriptomic, proteomic, and metabolomic data from large patient cohorts with conditions like non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and neurodegenerative diseases. nih.govfrontiersin.org

Constructing computational models that simulate the dynamics of cholesterol metabolism, incorporating the enzymatic production and degradation of 4α-hydroxycholesterol and its downstream regulatory effects. mdpi.comresearchgate.net These models can help predict systemic responses to genetic or pharmacological perturbations of the pathway.

Development of Advanced In Vitro and In Vivo Research Models to Study 4-Hydroxycholesterol Pathophysiology

Progress in understanding 4α-hydroxycholesterol is contingent on the development and utilization of sophisticated research models. These models are essential for dissecting its specific pathophysiological roles in a controlled manner.

Key developments should include:

In Vitro Models: The use of primary human hepatocytes, patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., hepatocytes, neurons), and 3D organoid cultures will provide more physiologically relevant systems than traditional cell lines. biorxiv.orgsemanticscholar.org These models can be used to study the cell-autonomous effects of 4α-hydroxycholesterol.

In Vivo Models: The generation of new genetically engineered mouse models will be crucial. This could include models with specific alterations in the enzymes responsible for producing or metabolizing 4α-hydroxycholesterol. For instance, modifying the activity of CYP3A4, the primary enzyme that generates 4β-hydroxycholesterol, could provide insights into the relative contributions and distinct functions of the 4α and 4β isomers. d-nb.infonih.govmdpi.com Studying the effects of administering exogenous 4α-hydroxycholesterol to animal models of metabolic diseases will also be informative. nih.gov

By pursuing these future research directions, the scientific community can illuminate the specific roles of 4α-hydroxycholesterol, moving it from the shadow of its better-known isomer into the spotlight as a potentially important modulator of cellular and systemic lipid homeostasis.

Q & A

Q. What analytical methods are recommended for accurate quantification of 4alpha-Hydroxy Cholesterol in biological samples?

To quantify this compound, researchers should employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with derivatization steps to enhance sensitivity. These methods allow precise separation and identification of sterol intermediates in complex matrices like serum or liver tissue. For example, GC-MS has been used to identify methylsterols downstream of lanosterol in cholesterol biosynthesis pathways, ensuring specificity even at low concentrations .

Q. What is the role of this compound in the cholesterol biosynthesis pathway?

this compound is a critical intermediate in the post-squalene cholesterol synthesis pathway. It is produced during the enzymatic oxidation of 4alpha-methylsterols by sterol 4alpha-methyl oxidase, a step essential for removing methyl groups and forming zymosterol, a precursor to cholesterol. Inhibition of this enzyme (e.g., by garlic-derived compounds) leads to accumulation of upstream intermediates like 4,4'-dimethylzymosterol, disrupting cholesterol homeostasis .

Q. How does this compound interact with other sterol intermediates in hepatic lipid metabolism?

As a substrate for sterol 4alpha-methyl oxidase, this compound is metabolized into downstream sterols like zymosterol. Its levels can be tracked using radiolabeled precursors (e.g., ¹⁴C-acetate) in hepatoma cell cultures, followed by thin-layer chromatography or GC-MS to map metabolic flux. This approach helps clarify its position in the pathway and interactions with enzymes like CYP8B1, which regulates bile acid synthesis .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the regulatory mechanisms of this compound biosynthesis by transcription factors like HNF4alpha?

To study HNF4alpha's role, use hepatocyte-specific knockout models (e.g., HNF4αΔL mice) and chromatin immunoprecipitation (ChIP) assays to identify binding sites in promoters of genes like CYP8B1. Coupled with mRNA/protein expression profiling, this reveals diurnal variations in cholesterol 7α-hydroxylase activity and links to bile acid synthesis. For example, HNF4αΔL mice show reduced CYP8B1 activity and altered bile acid profiles .

Q. What strategies can resolve contradictions in reported effects of this compound on bile acid synthesis across studies?

Contradictions often arise from differences in experimental conditions (e.g., light/dark cycles in animal studies) or cell models. Standardize protocols by controlling feeding schedules, circadian rhythms, and genetic backgrounds. Use isotopic tracing (e.g., ¹³C-labeled cholesterol) to differentiate between de novo synthesis and dietary contributions. Meta-analyses should stratify data by these variables to isolate confounding factors .

Q. What in vitro and in vivo models are optimal for studying the impact of this compound on cholesterol homeostasis?

Cultured hepatoma cells (e.g., HepG2) treated with sterol 4alpha-methyl oxidase inhibitors (e.g., diallyl trisulfide) allow short-term tracking of intermediate accumulation. For in vivo studies, HNF4αΔL mice or transgenic models overexpressing sterol-metabolizing enzymes can clarify systemic effects. Pair these with lipidomic profiling of serum and liver tissue to assess cholesterol turnover and bile acid ratios .

Q. How should researchers approach meta-analyses of this compound's role in dyslipidemias given heterogeneous study populations?

Stratify cohorts by lipid profiles (e.g., LDL-C >1.3 g/L or mixed hyperlipidemia) and use multivariate regression to adjust for covariates like age, sex, and comorbidities. Incorporate data from studies measuring markers of cholesterol absorption/synthesis (e.g., squalene/desmosterol ratios) to distinguish biosynthesis defects from dietary influences. Standardize reporting using frameworks like the NCEP ATP III guidelines for comparability .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable bile acid levels in HNF4αΔL mice), validate findings using orthogonal methods like enzyme activity assays alongside mRNA quantification .

- Experimental Design : For pathway studies, combine radiolabeled tracer techniques with genetic manipulation (e.g., siRNA knockdown) to isolate specific enzymatic steps .

- Data Interpretation : Reference established lipid thresholds (e.g., LDL-C >1.3 g/L) and diagnostic algorithms (e.g., FH clinical criteria) to contextualize this compound's role in disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.